(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-methyl-1,4-diazepan-1-yl)methyl]benzimidazole;hydrate
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Overview
Description
(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-methyl-1,4-diazepan-1-yl)methyl]benzimidazole;hydrate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzimidazole core, an ethoxyethyl side chain, and a diazepane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-methyl-1,4-diazepan-1-yl)methyl]benzimidazole;hydrate involves multiple steps, including the formation of the benzimidazole core, the introduction of the ethoxyethyl side chain, and the incorporation of the diazepane ring. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-methyl-1,4-diazepan-1-yl)methyl]benzimidazole;hydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions may involve varying temperatures, pressures, and solvents to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-methyl-1,4-diazepan-1-yl)methyl]benzimidazole;hydrate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-methyl-1,4-diazepan-1-yl)methyl]benzimidazole;hydrate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar structural features.
tert-Butyl carbamate: Another compound with comparable functional groups.
Uniqueness
(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-methyl-1,4-diazepan-1-yl)methyl]benzimidazole;hydrate is unique due to its combination of a benzimidazole core, an ethoxyethyl side chain, and a diazepane ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
95894-00-1 |
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Molecular Formula |
C48H70N8O15 |
Molecular Weight |
999.1 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-methyl-1,4-diazepan-1-yl)methyl]benzimidazole;hydrate |
InChI |
InChI=1S/2C18H28N4O.3C4H4O4.H2O/c2*1-3-23-14-13-22-17-8-5-4-7-16(17)19-18(22)15-21-10-6-9-20(2)11-12-21;3*5-3(6)1-2-4(7)8;/h2*4-5,7-8H,3,6,9-15H2,1-2H3;3*1-2H,(H,5,6)(H,7,8);1H2/b;;3*2-1+; |
InChI Key |
CMTPUOZGNDMLPE-BLDZYXLFSA-N |
Isomeric SMILES |
CCOCCN1C(=NC2=CC=CC=C12)CN3CCN(CCC3)C.CCOCCN1C(=NC2=CC=CC=C12)CN3CCN(CCC3)C.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O.O |
Canonical SMILES |
CCOCCN1C2=CC=CC=C2N=C1CN3CCCN(CC3)C.CCOCCN1C2=CC=CC=C2N=C1CN3CCCN(CC3)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.O |
Origin of Product |
United States |
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